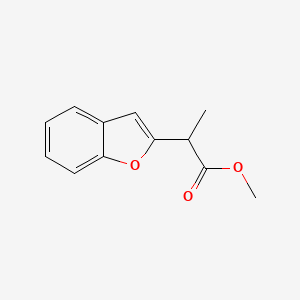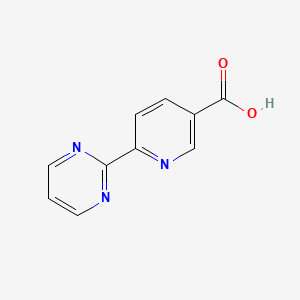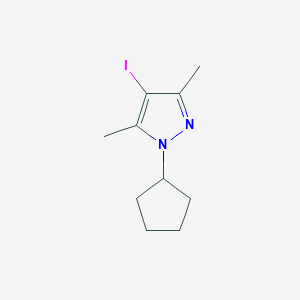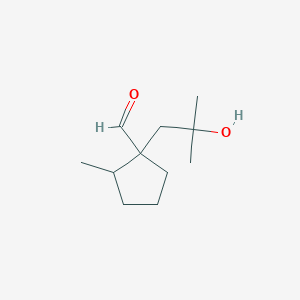
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclopentane ring substituted with a hydroxy group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by oxidation and subsequent functional group transformations to introduce the hydroxy and carbaldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process might include steps such as:
- Alkylation of cyclopentanone using appropriate alkylating agents.
- Oxidation of the resulting intermediate to introduce the carbaldehyde group.
- Hydroxylation to introduce the hydroxy group at the desired position.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbaldehyde group.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Oxo-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde.
Reduction: Formation of 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-methanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The hydroxy and carbaldehyde groups can participate in hydrogen bonding and nucleophilic addition reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
1-(2-Hydroxy-2-methylpropyl)-cyclopentane-1-carbaldehyde: Lacks the additional methyl group on the cyclopentane ring.
2-Methylcyclopentane-1-carbaldehyde: Lacks the hydroxy group.
1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane: Lacks the carbaldehyde group.
Uniqueness: 1-(2-Hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the presence of both the hydroxy and carbaldehyde groups on a substituted cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-5-4-6-11(9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
QWWHLHLWWPMYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(C)(C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
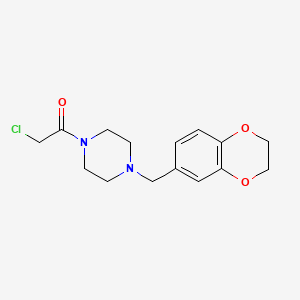
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)

![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)

